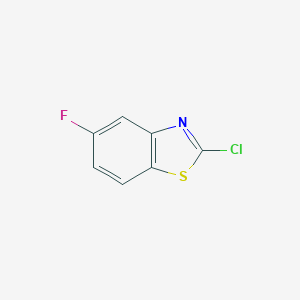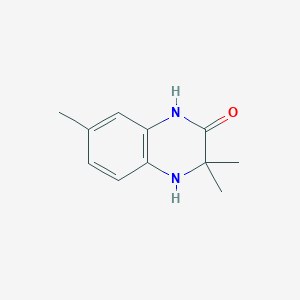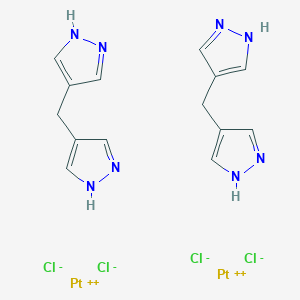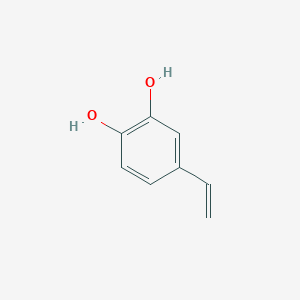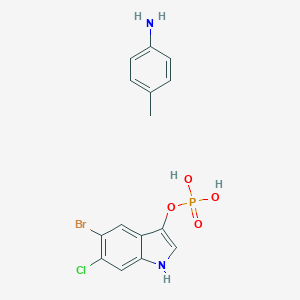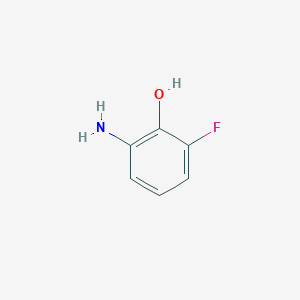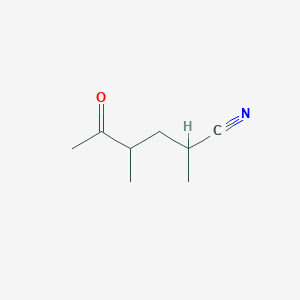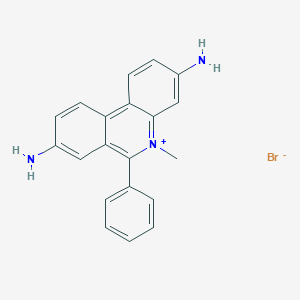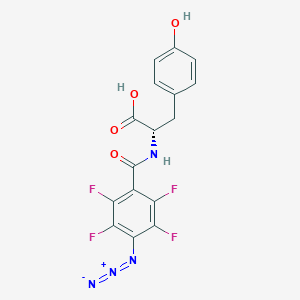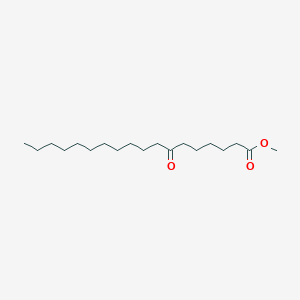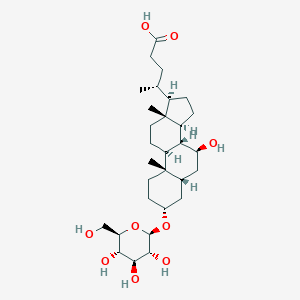
3-Glucosido-chenodeoxycholic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Glucosido-chenodeoxycholic acid (3GCDCA) is a bile acid derivative that has been gaining attention in scientific research due to its potential therapeutic properties. It is a conjugate of chenodeoxycholic acid and glucose, which can be synthesized through various methods. In
Wirkmechanismus
The mechanism of action of 3-Glucosido-chenodeoxycholic acid is not fully understood, but it is believed to involve the activation of various signaling pathways and the modulation of gene expression. 3-Glucosido-chenodeoxycholic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose homeostasis. It has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Biochemische Und Physiologische Effekte
3-Glucosido-chenodeoxycholic acid has several biochemical and physiological effects, including the regulation of lipid metabolism, glucose metabolism, and inflammation. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, as well as improve glucose tolerance and insulin sensitivity. It also has anti-inflammatory properties, which may contribute to its therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Glucosido-chenodeoxycholic acid in lab experiments is its potential therapeutic properties in various fields, which may lead to the development of new treatments for diseases. Another advantage is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic effects. Another limitation is the difficulty in synthesizing 3-Glucosido-chenodeoxycholic acid, which may limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on 3-Glucosido-chenodeoxycholic acid, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of new therapeutic applications. One potential direction is the use of 3-Glucosido-chenodeoxycholic acid as a therapeutic agent for cancer, diabetes, and liver disease. Another potential direction is the use of 3-Glucosido-chenodeoxycholic acid as a tool for studying the regulation of lipid and glucose metabolism. Overall, the potential therapeutic properties of 3-Glucosido-chenodeoxycholic acid make it a promising compound for future research.
Synthesemethoden
There are several methods for synthesizing 3-Glucosido-chenodeoxycholic acid, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of chenodeoxycholic acid with glucose in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between chenodeoxycholic acid and glucose. Microbial synthesis involves the use of microorganisms to produce 3-Glucosido-chenodeoxycholic acid through fermentation.
Wissenschaftliche Forschungsanwendungen
3-Glucosido-chenodeoxycholic acid has been studied for its potential therapeutic properties in various fields, including cancer, diabetes, and liver disease. In cancer research, 3-Glucosido-chenodeoxycholic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 3-Glucosido-chenodeoxycholic acid has been shown to improve glucose metabolism and insulin sensitivity. In liver disease research, 3-Glucosido-chenodeoxycholic acid has been shown to protect against liver damage and promote liver regeneration.
Eigenschaften
CAS-Nummer |
139026-50-9 |
|---|---|
Produktname |
3-Glucosido-chenodeoxycholic acid |
Molekularformel |
C30H50O9 |
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C30H50O9/c1-15(4-7-23(33)34)18-5-6-19-24-20(9-11-30(18,19)3)29(2)10-8-17(12-16(29)13-21(24)32)38-28-27(37)26(36)25(35)22(14-31)39-28/h15-22,24-28,31-32,35-37H,4-14H2,1-3H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21+,22-,24+,25-,26+,27-,28-,29+,30-/m1/s1 |
InChI-Schlüssel |
QRLIJDGVRXVHQD-CYIRBYAUSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C |
Andere CAS-Nummern |
139026-50-9 |
Synonyme |
3-Glc-chenodeoxycholic acid 3-glucosido-chenodeoxycholic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




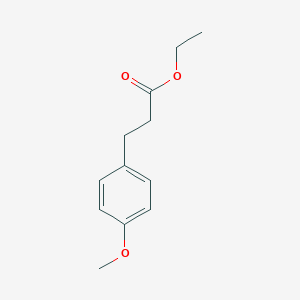
![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
